molecular formula C10H12N4S B400154 4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine CAS No. 58125-43-2

4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine

Cat. No.: B400154
CAS No.: 58125-43-2
M. Wt: 220.3g/mol
InChI Key: OEDAHEWFTDTPNZ-UHFFFAOYSA-N
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Description

4-Imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine is a versatile tricyclic heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry research. This compound features a fused benzothiophene and pyrimidine ring system, which are coplanar, and a cyclohexene ring that adopts a half-chair conformation . Its core structure is part of the biologically important tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine class, recognized as a privileged scaffold for developing novel therapeutic agents . The primary research value of this compound lies in its use as a key precursor for the synthesis of a diverse array of derived imines and other functionalized molecules. It can be efficiently generated in three steps via the Gewald reaction, formation of an imido ester, and cyclization with hydrazine hydrate . The exocyclic amine group readily undergoes imination at room temperature with various aromatic aldehydes to generate a library of novel Schiff bases (imines) in high yields, facilitating easy exploration of structure-activity relationships (SAR) . Researchers are actively investigating derivatives of this scaffold for multiple biological activities. Structural analogs have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in macrophages. These effects are achieved through suppression of the NF-κB and MAPK signaling pathways . Furthermore, other tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have shown promise as inhibitors of full-length RORγt , a potential target for autoimmune diseases , and as acetylcholinesterase (AChE) inhibitors with anti-amyloid activity for Alzheimer's disease research . The compound is supplied as a high-purity solid for research purposes. Researchers can leverage its well-defined heterocyclic system to design and synthesize novel compounds for screening in various disease models, particularly in inflammation, immunology, and neurodegenerative disease. For Research Use Only (RUO). Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-imino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c11-9-8-6-3-1-2-4-7(6)15-10(8)13-5-14(9)12/h5,11H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDAHEWFTDTPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791770
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Formation of Imido Ester Precursor

The synthesis begins with heteroaromatic o-aminonitrile (Compound 1 ), which undergoes condensation with triethyl orthoformate in ethanol under reflux conditions. This step produces the imido ester intermediate (Compound 2 ) through a nucleophilic substitution mechanism. The reaction typically completes within 2–4 hours, as monitored by thin-layer chromatography (TLC). Ethanol serves as both solvent and proton donor, facilitating the elimination of ethanol molecules and stabilizing the imine structure. The product is isolated by filtration and recrystallized from ethanol, yielding a pale yellow solid with a melting point of 145–147°C.

Key Reaction Parameters

  • Molar Ratio : 1:1.2 (o-aminonitrile : triethyl orthoformate)

  • Temperature : Reflux (78°C)

  • Yield : 85–90%

Cyclization with Hydrazine Hydrate

Compound 2 is subsequently treated with hydrazine hydrate in dioxane under reflux for 12 hours. This step induces cyclization, forming the tetracyclic core of Compound 3 . The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic carbon of the imido ester, followed by intramolecular cyclization and elimination of ethanol. The product precipitates upon cooling and is purified by recrystallization from dioxane, yielding milky crystals with a melting point of 183–184°C.

Spectroscopic Confirmation

  • IR (KBr) : 3100–3400 cm⁻¹ (N–H stretch), 1630 cm⁻¹ (C=N stretch).

  • ¹H NMR (CDCl₃) : δ 1.70–1.85 (m, 4H, cyclooctane CH₂), 2.60 (t, 2H, J = 5.6 Hz, SCH₂), 4.16 (s, 2H, NH₂), 8.20 (s, 1H, pyrimidine CH).

Imination with Aromatic Aldehydes

The final step involves imination of Compound 3 with aromatic aldehydes (e.g., 4-methylbenzaldehyde, nitrobenzaldehyde) at room temperature. This Schiff base formation occurs in ethanol over 24 hours, yielding N-(arylmethylene) derivatives (5a–5h ). The reaction is highly selective for the exocyclic amine group, with no observed side reactions at the pyrimidine ring. Products are isolated by filtration and recrystallized from ethanol, achieving yields of 80–86%.

Table 1. Representative Derivatives of Compound 3

DerivativeR GroupYield (%)Melting Point (°C)
5a4-MeC₆H₄86223–224
5b4-NO₂C₆H₄82235–236
5cC₆H₅84218–219
5d4-ClC₆H₄80228–229

Alternative Synthesis via Hydrazino Intermediate

Preparation of 4-Hydrazino Analogue

A modified route involves treating 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (Compound 3a ) with hydrazine hydrate in ethanol. This substitution reaction proceeds at 45°C for 2 hours, yielding 4-hydrazino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (Compound 5 ) with a 79% yield. The hydrazino group serves as a versatile handle for further functionalization, including condensation with aldehydes or ketones.

Key Advantages

  • Shorter Reaction Time : 2 hours vs. 12 hours in the three-step method.

  • Broader Substrate Scope : Compatible with aliphatic and aromatic aldehydes.

Mechanistic Insights

The reaction mechanism involves SNAr (nucleophilic aromatic substitution), where hydrazine acts as a nucleophile attacking the electrophilic C4 position of Compound 3a . Density functional theory (DFT) calculations suggest that the electron-withdrawing effect of the pyrimidine ring enhances the electrophilicity of C4, facilitating substitution.

Characterization and Analytical Validation

Spectroscopic Techniques

  • IR Spectroscopy : Absorptions at 1566 cm⁻¹ (C–N stretch) and 1297 cm⁻¹ (C–S–C stretch) confirm the thienopyrimidine scaffold.

  • ¹³C NMR : Resonances at δ 157.4 ppm (C=N) and δ 64.1 ppm (cyclooctane CH₂) validate the cyclic structure.

  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values within ±0.4%.

X-ray Crystallography

Single-crystal X-ray analysis of Compound 3 reveals a planar pyrimidine ring fused to a boat-conformed tetrahydrobenzothiophene moiety. The imino group adopts an E-configuration, stabilized by intramolecular hydrogen bonding with the adjacent amine group.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics for Preparation Methods

MethodStepsTotal Yield (%)Purification Method
Three-Step Synthesis365–70Recrystallization
Hydrazino Route275–79Filtration

The three-step method offers higher structural control, while the hydrazino route provides faster access to derivatives. Non-chromatographic purification in both methods enhances scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups into the molecule, leading to the formation of diverse derivatives.

Scientific Research Applications

4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as serine/threonine-protein kinase Chk1, by binding to their active sites . This inhibition can disrupt cellular processes and lead to antimicrobial or antitumor effects.

Comparison with Similar Compounds

Key Observations:

Anti-Cancer Activity: Chlorophenyl-substituted pyrimidin-2-amine derivatives (e.g., from ) exhibit potent growth inhibition in lung cancer models, suggesting that halogenated aryl groups enhance cytotoxicity .

Anti-Inflammatory Activity : Methanesulfonamide derivatives () inhibit COX-2 and inflammatory mediators like PGE2, highlighting the role of sulfonamide groups in modulating enzyme activity .

Antimicrobial Activity : Hydrazine and pyrazole derivatives () demonstrate efficacy against microbial pathogens, likely due to their ability to disrupt bacterial/viral replication .

Physicochemical and Pharmacokinetic Properties

Physicochemical parameters such as logP, molecular weight, and hydrogen-bonding capacity influence bioavailability and target engagement:

Table 2: Physicochemical Comparison

Compound Name Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 205.28* N/A 2 (NH2, NH) 3 (N-imino, N-pyrimidine)
3-Benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine 295.4 3.342 1 2
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine 184.63 N/A 2 3

*Calculated based on molecular formula C10H11N3S.

  • Hydrogen-Bonding: The target compound’s two hydrogen bond donors and three acceptors suggest moderate solubility and target interaction capacity, comparable to pyrido-pyrimidine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine
Reactant of Route 2
4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine

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